molecular formula C15H15NO3 B13373049 4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one

4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one

Cat. No.: B13373049
M. Wt: 257.28 g/mol
InChI Key: DDAQVWSQPAHHMK-ZZXKWVIFSA-N
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Description

4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is an organic compound that belongs to the class of butenones. It features a methoxyphenyl group, an isoxazolyl group, and a butenone backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3-methyl-5-isoxazolecarboxylic acid under basic conditions, followed by dehydration to form the butenone structure. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound carboxylic acid, while reduction may produce 4-(4-methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-butanol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-3-buten-2-one: Lacks the isoxazolyl group.

    1-(3-Methyl-5-isoxazolyl)-3-buten-2-one: Lacks the methoxyphenyl group.

    4-(4-Hydroxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Has a hydroxy group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is unique due to the presence of both methoxyphenyl and isoxazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(E)-4-(4-methoxyphenyl)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C15H15NO3/c1-11-9-15(19-16-11)10-13(17)6-3-12-4-7-14(18-2)8-5-12/h3-9H,10H2,1-2H3/b6-3+

InChI Key

DDAQVWSQPAHHMK-ZZXKWVIFSA-N

Isomeric SMILES

CC1=NOC(=C1)CC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=C1)CC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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